5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane
Overview
Description
5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane is a useful research compound. Its molecular formula is C11H10Br2Cl2O2 and its molecular weight is 404.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Copolymerization and Material Synthesis
Copolymerization with Styrene : The copolymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane (a related compound to 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane) with styrene was studied. This research contributes to understanding the structural characterization of such copolymers using NMR techniques, including their degradation behavior (Wickel & Agarwal, 2003).
Degradable PEG-based Copolymers for Biomedical Applications : The copolymerization of cyclic ketene acetals, including 5,6-benzo-2-methylene-1,3-dioxepane, with oligo(ethylene glycol) methyl ether methacrylate was explored. This technique aims to create degradable PEG-based copolymers, promising for biomedical uses (Delplace et al., 2013).
Copolymerization with n-Butyl Acrylate : The ATRP copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with n-butyl acrylate was explored, focusing on the reactivity ratios of monomers and the hydrolytic degradation behavior of the copolymers (Huang, Gil, & Matyjaszewski, 2005).
Biomedical Applications
Polymeric Nanoparticles as Drug Carriers : The use of 5,6-Benzo-2-methylene-1,3-dioxepane for creating polymeric nanoparticles via statistical free-radical copolymerization was examined. These nanoparticles exhibited potential as biodegradable drug carriers, especially for their enhanced cellular uptake and pharmacological effectiveness (Siebert et al., 2012).
Copolymerization with Methacrylic Acid for Diverse Structures : The free-radical copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid can result in various copolymer structures, providing a new approach to copolymerization and potentially novel applications (Ren, Speyerer, & Agarwal, 2007).
Chemical Synthesis and Analysis
Radical Ring-Opening Polymerization : The radical ring-opening polymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane was characterized, contributing to the understanding of polymer synthesis and the potential for creating new materials with unique properties (Yuan, Pan, & Tang, 2001).
Preparation of Fine Particles in Supercritical Antisolvent : The production of fine particles of poly(N-vinyl-2-pyrrolidone-co-2-methylene-1,3-dioxepane) using supercritical antisolvent techniques, exploring new methods in particle synthesis (Choi, Lee, Kwon, & Kim, 2006).
Properties
IUPAC Name |
5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAWYKFXGMWDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236703 | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317820-37-4 | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317820-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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